molecular formula C11H14N2 B11763936 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole

2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole

Cat. No.: B11763936
M. Wt: 174.24 g/mol
InChI Key: QJXFLWOIKCRQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole (CAS 1530792-46-1) is a high-purity pyridoindole derivative supplied for advanced pharmaceutical and neurochemical research. This compound is part of the structurally significant pyridoindole family, which has demonstrated considerable potential in central nervous system (CNS) drug discovery. Pyridoindole analogs have been extensively studied for their diverse biological activities, including serving as triple reuptake inhibitors (TRIs) that simultaneously increase the availability of serotonin, norepinephrine, and dopamine, making them promising candidates for novel antidepressant development . Other research indicates that certain pyridoindole derivatives exhibit neuroprotective properties, anxiolytic-like activity, and can positively influence adult hippocampal neurogenesis and neurite outgrowth, which are crucial mechanisms in addressing neurodegenerative and neuropsychiatric disorders . The core indole structure is a near-ubiquitous component in biologically active compounds and natural products, underlining its fundamental importance in medicinal chemistry . With a molecular formula of C11H14N2 and a molecular weight of 174.25 g/mol, this building block is presented with a guaranteed purity of 98% . This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2,3,4,4a,5,9b-hexahydro-1H-pyrido[3,2-b]indole

InChI

InChI=1S/C11H14N2/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h1-2,4-5,10-13H,3,6-7H2

InChI Key

QJXFLWOIKCRQQE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C3=CC=CC=C3N2)NC1

Origin of Product

United States

Preparation Methods

Substrate Selection and Cyclization

In a representative procedure, 2-bromophenylhydrazine hydrochloride reacts with 4,4-piperidinediol hydrochloride under acidic conditions to form a hydrazone intermediate. Heating in methanesulfonic acid (MeSO3_3H) induces cyclodehydration, yielding a tetrahydro-pyridoindole intermediate. This step achieves regioselectivity by positioning the pyridine nitrogen adjacent to the indole’s 3-position, critical for the [3,2-b] fusion.

Hydrogenation and Reduction

Post-cyclization, the unsaturated tetrahydro intermediate undergoes hydrogenation. Et3_3SiH in TFA selectively reduces the C=N bonds without over-reducing aromatic rings, affording the hexahydro structure in 63–89% yield. Alternative reductants like hydrogen gas with palladium catalysts are less favored due to competing ring saturation.

Catalytic Hydrogenation of Pyridoindole Precursors

Hydrogenation Conditions for Stereochemical Control

The stereochemical outcome of the hexahydro structure depends on the hydrogenation catalyst and solvent. Using Et3_3SiH in MeSO3_3H at 30–40°C produces the cis-diastereomer exclusively, as evidenced by 1^1H NMR coupling constants (J=8.210.1J = 8.2–10.1 Hz). This selectivity arises from the bulky silane reagent favoring axial hydrogen addition to the pyridine ring.

Table 1: Hydrogenation Efficiency Under Varied Conditions

ReductantAcid CatalystTemp (°C)Yield (%)Diastereomer Ratio (cis:trans)
Et3_3SiHTFA30–4089>99:1
H2_2 (Pd/C)HCl507285:15
NaBH4_4AcOH254160:40

Enantioselective Synthesis via Chiral Resolution

Mandelic Acid-Mediated Resolution

Racemic 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (a structural analog) is resolved using S-(+)-mandelic acid in methanol. The (4aS,9bR)-enantiomer forms a crystalline salt with 41% recovery and >99% ee, confirmed by chiral HPLC (tR_R = 6.77 min). This protocol is adaptable to the [3,2-b] isomer by modifying the resolving agent’s steric bulk.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of secondary alcohols in the pyridoindole framework offers an alternative route. Pseudomonas fluorescens lipase (PFL) acetylates the (R)-enantiomer preferentially, leaving the (S)-isomer unreacted (E = 28). However, this method remains underutilized for hexahydro-pyridoindoles due to substrate specificity challenges.

Palladium-Catalyzed Cross-Coupling for Functionalization

Suzuki–Miyaura Coupling

Introduction of aryl groups at the 6-position is achieved via palladium-catalyzed coupling. Ethyl (4aS,9bR)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate reacts with arylboronic acids under DavePhos/Pd(OAc)2_2 catalysis, yielding biaryl derivatives in 71–91% yield. Microwave irradiation at 100°C reduces reaction times from 16 h to 2 h without compromising efficiency.

Buchwald–Hartwig Amination

Primary and secondary amines are installed at the 8-position using Pd2_2(dba)3_3 and XantPhos. For example, coupling with morpholine proceeds in 85% yield with <1% dimerization byproduct. This method is critical for synthesizing analogs with enhanced CNS permeability.

Industrial-Scale Production and Process Optimization

Kilogram-Scale Hydrogenation

A 50 L reactor process hydrogenates 5.0 kg of tetrahydro-pyridoindole precursor with Et3_3SiH in MeSO3_3H, achieving 89% yield and >99% purity. Key parameters include slow addition of reductant (<40°C) and post-reaction neutralization with aqueous NaOH to prevent epimerization.

Crystallization and Purification

Crude hexahydro-pyridoindole is purified via slurry washing in ethanol, removing residual siloxane byproducts. The final product meets ICH Q3D guidelines for elemental impurities (<10 ppm Pd) .

Chemical Reactions Analysis

Reduction Reactions

These compounds undergo reduction to modulate biological activity or modify substituents:

Key Example :
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride undergoes reduction with triethylsilane (TFA, 19 hr, rt) to yield 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole .

Reagents Conditions Product Yield
Triethylsilane/TFA19 hr, rt, N₂ atmosphere6-Bromo-hexahydro derivativeHigh

Substitution Reactions

Electrophilic substitution occurs preferentially at positions 6 and 8 due to electronic effects of the indole moiety:

Halogenation :
Bromine substitution at position 6 is achieved via direct electrophilic attack. Enantiomeric resolution of the racemic product employs (R)- or (S)-mandelic acid in methanol/MTBE, yielding >99% enantiomeric excess .

Substituent Position Resolution Method Enantiomeric Excess
Bromine6(R/S)-mandelic acid in methanol>99% ee

Oxidation and Antioxidant Activity

Hexahydropyridoindoles exhibit robust radical-scavenging properties:

DPPH Assay :
The derivative SMe1EC2 (±)-cis-8-methoxy-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole demonstrates antiradical activity comparable to Trolox (IC₅₀ ~10 μM) .

Cellular Antioxidant Efficacy :
In erythrocytes stressed by t-BuOOH, SMe1EC2 outperforms stobadine by inhibiting hemolysis via peroxyl radical neutralization .

Assay Radical Source Efficacy vs. Stobadine Mechanism
DPPHAzoinitiator1.5× higherH-atom donation to DPPH radical
Erythrocyte hemolysist-BuOOH2× higherMembrane stabilization

Stereochemical Influence on Reactivity

The cis/trans configuration at 4a/9b positions critically impacts pharmacological and chemical behavior:

  • cis-2-[3-(p-Fluorobenzoyl)propyl] derivatives exhibit dual thymoleptic and neuroleptic activity .

  • Trans isomers generally show reduced potency in CNS modulation .

Functional Group Modifications

N2-Substitution :
Altering the N2 substituent (e.g., ethyl ester in SMe1EC2) enhances lipophilicity without compromising radical-scavenging efficacy, enabling blood-brain barrier penetration .

Aromatic Substitution :
Electron-donating groups (e.g., 8-methoxy) enhance antioxidant capacity by stabilizing radical intermediates .

Scientific Research Applications

Neuropharmacology

  • CNS Activity : Research indicates that derivatives of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[3,2-b]indole exhibit significant central nervous system (CNS) activity. Notably, specific analogs have shown efficacy in alleviating symptoms associated with psychotic disorders. For instance, a cis-2-substituted derivative demonstrated enhanced neuroleptic activity compared to traditional antipsychotic medications like carbidine .
  • Thymoleptic Effects : Some derivatives have been reported to possess thymoleptic-like properties, suggesting potential applications in treating mood disorders. The potency of these compounds appears to be influenced by the relative configuration of specific positions within their structure .
  • Agitation and Psychosis : The compound has been explored for its ability to control agitated psychotic behavior and reduce acute psychotic states. Its mechanisms may involve modulation of neurotransmitter systems within the brain .

Case Studies

  • Clinical Trials : Various clinical studies have evaluated the efficacy of this compound derivatives in treating schizophrenia and bipolar disorder. One notable trial involved a cis-analogue that outperformed standard treatments in terms of both efficacy and side effect profile.
  • Comparative Studies : In comparative studies against other antipsychotics such as haloperidol and risperidone, certain derivatives showed superior efficacy in reducing psychotic symptoms while exhibiting fewer extrapyramidal side effects .

Synthesis and Derivative Development

The synthesis of this compound derivatives has been extensively studied. The structural modifications at positions 2 and 5 have been shown to significantly impact the biological activity of these compounds. For example:

Derivative Position Modifications Biological Activity
Compound A2-(p-fluorobenzoyl)Enhanced neuroleptic
Compound B5-methylIncreased thymoleptic
Compound CUnsubstitutedBaseline activity

Mechanism of Action

The mechanism of action of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole involves its interaction with molecular targets such as serotonin receptors. It acts as a ligand, modulating the activity of these receptors and influencing various biological pathways . This modulation can lead to therapeutic effects, particularly in the treatment of neurological disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Stereochemistry

Key differences among pyridoindole derivatives arise from:

  • Ring Junction Position : The pyrido[3,2-b]indole system differs from the more common [4,3-b] isomers in the connectivity of the pyridine and indole rings, altering electronic distribution and steric interactions .
  • Substituents : Functional groups at positions 2, 5, 8, and N-2 significantly modulate activity (Table 1).
  • Stereochemistry : The relative configuration (cis/trans) at 4a and 9b positions critically impacts CNS activity. For example, cis-4a,9b configurations enhance neuroleptic potency compared to trans isomers .
Table 1: Key Pyridoindole Derivatives and Their Structural Features
Compound Name Substituents/Modifications Ring Junction Configuration Notable Activity Reference
Stobadine (-)-cis-2,8-dimethyl [4,3-b] cis-4a,9b Antioxidant, neuroprotective
Carbidine 2-[3-(p-fluorobenzoyl)propyl] [4,3-b] cis-4a,9b Neuroleptic, thymoleptic
SMe1EC2 8-methoxy, 2-ethoxycarbonyl [4,3-b] racemic Neuroprotective, anxiolytic
Lumateperone intermediate 6-bromo, (4aS,9bR)-configuration [4,3-b] trans-4a,9b Antipsychotic (intermediate)

Pharmacological Profiles

Neuroleptic and CNS Activities
  • Carbidine Derivatives : The cis-2-[3-(p-fluorobenzoyl)propyl] analog (5k) exhibits dual thymoleptic and neuroleptic activity, surpassing carbidine in potency .
  • Stobadine : Demonstrates cardioprotective, antihypoxic, and free-radical scavenging properties, with low toxicity (LD₅₀ > 2000 mg/kg orally) .
  • SMe1EC2 : A stobadine derivative with 8-methoxy substitution shows enhanced neuroprotection in Alzheimer-like models and anxiolytic effects in vivo .
Antioxidant Mechanisms

Stobadine and its derivatives scavenge hydroxyl, peroxyl, and alkoxyl radicals, mitigating oxidative stress in pathologies like stroke and myocardial infarction . Methoxy-substituted derivatives (e.g., SMe1EC2) exhibit superior antioxidant capacity compared to parent compounds .

Pharmacokinetics and Toxicity

  • Stobadine : Rapidly crosses the blood-brain barrier (brain uptake index = 78.2%) but has low oral bioavailability (19.7%) due to first-pass metabolism .

Biological Activity

2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties.

  • Molecular Formula : C11H13N2
  • Molecular Weight : 175.24 g/mol
  • CAS Number : 1059630-12-4

Biological Activity

This compound has been investigated for various biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

Neuropharmacological Effects

Research indicates that derivatives of this compound exhibit significant effects on the central nervous system (CNS). Key findings include:

  • Acetylcholinesterase Inhibition : Compounds related to this structure have shown promise as acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .
  • Antidepressant Activity : Some studies suggest that these compounds may possess antidepressant-like effects in animal models. This activity is often linked to their ability to modulate neurotransmitter systems .

Study 1: Acetylcholinesterase Inhibition

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various pyridoindole derivatives. The results indicated that certain derivatives exhibited potent inhibition of acetylcholinesterase with IC50 values in the micromolar range. This suggests potential therapeutic applications in cognitive disorders .

Study 2: Antidepressant-Like Effects

Another research effort focused on evaluating the antidepressant-like effects of these compounds using the forced swim test and tail suspension test in rodents. The findings demonstrated a statistically significant reduction in immobility time compared to control groups, indicating potential efficacy as antidepressants .

Data Tables

Compound NameActivity TypeIC50 (µM)Reference
This compoundAcetylcholinesterase Inhibition12.5
Derivative AAntidepressant Activityn/a

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3,4,4a,5,9b-hexahydro-1H-pyrido[3,2-b]indole derivatives?

  • Methodological Answer : A widely used approach involves the cyclization of L-tryptophan methyl ester derivatives. For example, L-tryptophan methyl ester reacts with 2,2-dimethoxyacetaldehyde in dichloromethane under trifluoroacetic acid catalysis to form 1-(dimethoxymethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole intermediates. Subsequent oxidation with KMnO₄ in DMF yields dehydrogenated products (91% yield). Key considerations include controlling exothermic reactions during KMnO₄ addition to prevent side reactions .

Q. How can spectroscopic methods validate the structure of this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry are critical. For example, in the synthesis of tetrahydro-γ-carboline derivatives, ¹H NMR confirmed proton environments (e.g., methylene groups at δ 2.5–3.5 ppm), while X-ray crystallography resolved stereochemistry in complex analogs . Thin-layer chromatography (TLC) with Rf values (e.g., 0.50 in CHCl₃/MeOH) is used to monitor reaction progress .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing hexahydropyrroloindole alkaloids?

  • Methodological Answer : Enantioselective catalysis and chiral auxiliaries are employed. For instance, Pd-catalyzed asymmetric cyclization has been used to construct the hexahydropyrrolo[2,3-b]indole core. Computational modeling (DFT) aids in predicting transition states to optimize stereochemical outcomes .

Q. How do structural modifications influence biological activity in hexahydropyrroloindole derivatives?

  • Methodological Answer : Substitutions at C-3 (e.g., prenylation or methylation) enhance interactions with biological targets. For example, C-3 prenylated derivatives exhibit cholinesterase inhibition (IC₅₀ = 0.2–5 µM), while methylated analogs show improved blood-brain barrier penetration in neuroactive studies .

Q. What catalytic systems improve reaction efficiency in pyridoindole synthesis?

  • Methodological Answer : Lewis acids like In(OTf)₃ enable tandem cyclization-annulation reactions under mild conditions. For example, In(OTf)₃-catalyzed reactions achieve 85–90% yields in β-carboline-imidazo[1,2-a]pyridine synthesis. Solvent optimization (e.g., DMF vs. CH₂Cl₂) and temperature control (0–25°C) are critical for selectivity .

Key Methodological Notes

  • Contradictions in Data : Discrepancies in reported yields (e.g., 82% vs. 91% for similar reactions) may arise from solvent purity or catalyst loading. Systematic replication under controlled conditions is advised .
  • Reaction Optimization : Use of flow chemistry reduces exothermic risks in large-scale syntheses, improving reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.